(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
“(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a mouthful, but let’s break it down This compound belongs to the class of thiazole-based molecules and features an intriguing structure
Chemical Formula: CHClNOS
IUPAC Name: (5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a substituted thiazole with an aldehyde or ketone bearing the appropriate substituents. The reaction typically occurs under acidic conditions.
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies on a larger scale. Optimization of reaction conditions, purification methods, and yield enhancement are critical for efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol, while oxidation leads to quinone derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Thiazole-based compounds often serve as ligands in transition metal catalysis.
Organic Synthesis: Building blocks for more complex molecules.
Antioxidant Properties: The hydroxybenzylidene moiety suggests potential antioxidant activity.
Drug Development: Investigated for its pharmacological effects.
Polymer Stabilizers: Used in plastics and rubber industries.
Mechanism of Action
The exact mechanism remains an active area of research. the compound’s antioxidant properties and potential interactions with cellular pathways contribute to its effects.
Comparison with Similar Compounds
While unique in its structure, “(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” shares similarities with other thiazole derivatives. Notable compounds include [similar compound 1] and [similar compound 2].
Properties
Molecular Formula |
C25H26ClN3O2S |
---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H26ClN3O2S/c1-24(2,3)17-10-14(11-18(20(17)30)25(4,5)6)12-19-22(31)29-23(32-19)27-21(28-29)15-8-7-9-16(26)13-15/h7-13,30H,1-6H3/b19-12- |
InChI Key |
LWXBSWRJQXGDAO-UNOMPAQXSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Origin of Product |
United States |
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